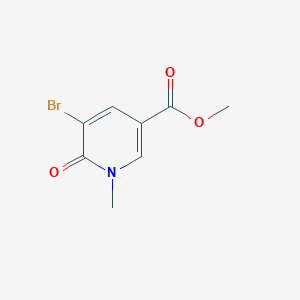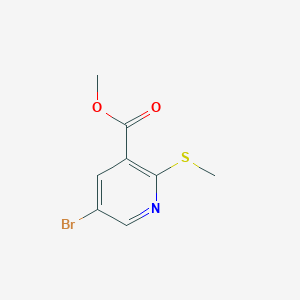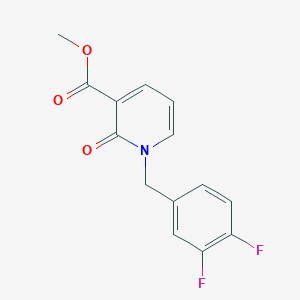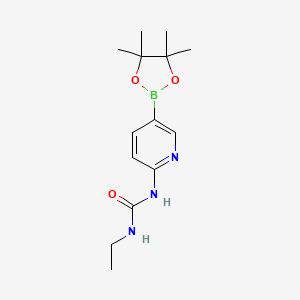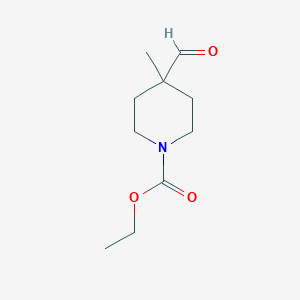
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
概要
説明
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-formyl-4-methylpiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 4-position with a formyl group (CHO) and a methyl group (CH3). Additionally, a carboxylate ester group (CO2C2H5) is attached to the nitrogen atom .Physical And Chemical Properties Analysis
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a liquid at room temperature . The compound is stored at temperatures below -10°C to maintain its stability .科学的研究の応用
Photochemical Properties and Applications
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a related compound, exhibits photochromism upon irradiation with 366-nm light in the solid state at room temperature, suggesting potential applications in photochemical switches or storage devices. This reversible coloration is attributed to a photochemical intramolecular hydrogen abstraction, highlighting the compound's utility in materials science for developing photoresponsive materials (Yokoyama et al., 2004).
Synthetic Methodology Improvements
The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, closely related to the requested compound, has been optimized to improve overall yield from 17.0% to 47.6%, indicating advancements in synthetic methodologies for reducing production costs of such compounds. This optimization is crucial for the efficient production of pharmaceutical intermediates and could be applied to the synthesis of ethyl 4-formyl-4-methylpiperidine-1-carboxylate (Z. Can, 2012).
Catalysis and Organic Synthesis
Ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This process, employing ethyl 2-(substituted-methyl)-2,3-butadienoates, showcases the compound's role in facilitating complex organic reactions, potentially extendable to ethyl 4-formyl-4-methylpiperidine-1-carboxylate for the synthesis of diverse organic frameworks (Xue-Feng Zhu et al., 2003).
Heterocyclic Chemistry
A novel approach for the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazin-4-ones has been developed. This method could inform the synthesis and functionalization of ethyl 4-formyl-4-methylpiperidine-1-carboxylate, given its structural similarity and potential reactivity in forming heterocyclic compounds of interest in medicinal chemistry (N. Pokhodylo et al., 2018).
Safety And Hazards
将来の方向性
The future directions of research on Ethyl 4-formyl-4-methylpiperidine-1-carboxylate and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the field of oncology . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could contribute to a better understanding of these compounds and their potential uses.
特性
IUPAC Name |
ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGRMNQJIINDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


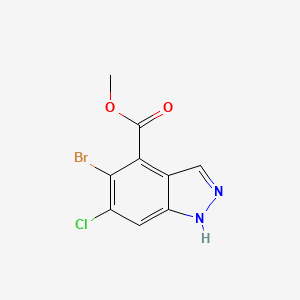
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
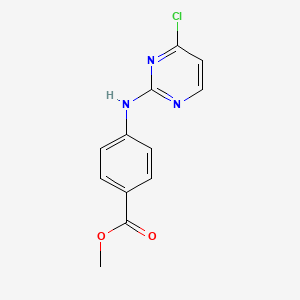
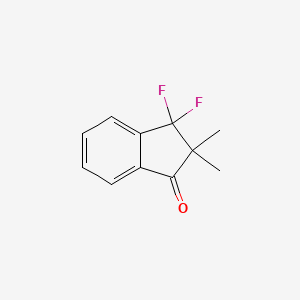
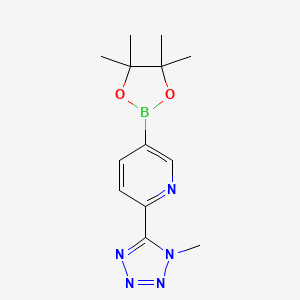
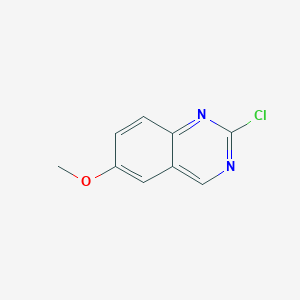
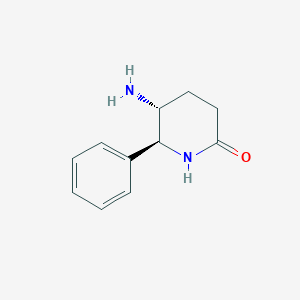
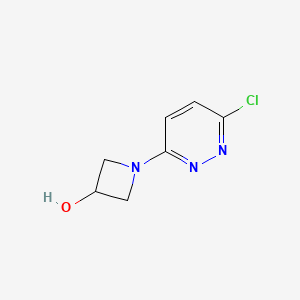
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
